2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethoxyphenyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent methylation and formylation steps introduce the methyl and carbaldehyde groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-imidazo[1,2-a]pyridine
- 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine
- 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol
Uniqueness
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the 3,4-dimethoxyphenyl and carbaldehyde groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-7-16-18-17(13(10-20)19(16)9-11)12-5-6-14(21-2)15(8-12)22-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFIYUJDNXUGFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152164 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727975-83-9 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727975-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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